Biotin-dPEG(R)11-MAL

Description

Significance of Heterobifunctional Linkers in Bioconjugation Methodologies

Bioconjugation is a technique used to create novel molecular entities by linking biomolecules, such as proteins, peptides, and nucleic acids, to other molecules. papyrusbio.com Central to this process are crosslinking reagents, which are molecules that can covalently bind two or more molecules together. gbiosciences.com Crosslinkers can be categorized based on their reactive ends; homobifunctional linkers possess two identical reactive groups, while heterobifunctional linkers have two different reactive groups. gbiosciences.comthermofisher.com

The use of heterobifunctional linkers offers a significant advantage in bioconjugation strategies. chemscene.com Their dissimilar reactive ends allow for sequential, two-step conjugation reactions. papyrusbio.comthermofisher.com This stepwise approach provides greater control over the conjugation process, crucially minimizing undesirable outcomes such as intramolecular crosslinking or self-conjugation and polymerization, which can occur with one-step conjugations using homobifunctional reagents. papyrusbio.comgbiosciences.com This controlled reactivity is essential for creating well-defined bioconjugates for applications in protein interaction studies, immunoassays, and targeted drug delivery. chemscene.comnih.gov

Role of Discrete Poly(ethylene glycol) (dPEG®) Spacers in Molecular Engineering

Polyethylene (B3416737) glycol (PEG) is widely used in biomedical applications due to its properties of being hydrophilic, non-toxic, and non-immunogenic. nih.govthermofisher.com When used as a spacer in bioconjugation, a PEG chain can increase the water solubility of the resulting conjugate and reduce aggregation. nih.govtimtec.net However, traditional PEGylation methods use a mixture of PEG chains of varying lengths, resulting in a polydisperse product.

Discrete PEG (dPEG®) reagents are single molecular weight compounds, meaning each molecule has a precisely defined number of ethylene (B1197577) oxide units and thus a specific, uniform chain length. nih.govgoogle.com This uniformity is achieved through a stepwise organic synthesis process, not through polymerization. nih.gov The advantages of using dPEG® spacers in molecular engineering are significant. They allow for absolute control over the molecular weight and length of the linker, which is critical for optimizing the pharmacokinetic properties of a biopharmaceutical. nih.gov The hydrophilic nature of the dPEG® spacer helps to prevent aggregation and precipitation of the labeled biomolecule. timtec.netdv-expert.org Furthermore, these defined-length spacers enable precise control over the distance between the conjugated molecules, a key factor in designing reagents for specific biological assays. thermofisher.com

Fundamental Reactivity of the Maleimide (B117702) Moiety in Thiol-Specific Conjugation Reactions

The maleimide group is a thiol-reactive functional group that is extensively used in bioconjugation for its high specificity and efficiency. axispharm.comtocris.com It reacts with sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides, through a Michael addition reaction. axispharm.comuu.nl This reaction forms a stable, covalent thioether bond that is not easily reversible. uu.nlthermofisher.com

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Within this optimal pH window, the reaction with thiols is approximately 1,000 times faster than with other nucleophilic groups like amines. axispharm.com At more alkaline pH values (e.g., pH > 8.0), the maleimide group becomes susceptible to hydrolysis, where the ring opens to form a non-reactive maleamic acid, and its reactivity towards amines increases. uu.nlthermofisher.com The high selectivity under mild, physiological conditions makes the maleimide-thiol conjugation a cornerstone reaction for site-specific protein labeling, surface functionalization, and the construction of antibody-drug conjugates (ADCs). axispharm.comuu.nl

Versatility of the Biotin-Streptavidin Interaction System in Biomedical Research

The interaction between biotin (B1667282) (Vitamin B7) and the proteins avidin (B1170675) or streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁵ M) range. mdpi.comthermofisher.complos.org This bond forms rapidly and is remarkably stable, remaining intact across wide ranges of pH, temperature, and in the presence of organic solvents and denaturing agents. mdpi.comthermofisher.com

This robust and highly specific interaction has been harnessed as a versatile tool in a vast array of biomedical research and biotechnological applications. mdpi.comlightsource.ca Because biotin is a relatively small molecule, it can be conjugated to proteins, antibodies, or nucleic acids, often without interfering with their biological function. thermofisher.comnih.gov This "biotinylation" allows the labeled molecule to be detected, purified, or immobilized using streptavidin, which can be bound to a solid support, a fluorescent probe, or an enzyme. thermofisher.complos.org This system is fundamental to numerous laboratory techniques, including immunoassays (like ELISA), affinity chromatography, and in situ hybridization, where it provides a reliable method for detection, localization, and quantification of target analytes. mdpi.comlightsource.ca

Structure

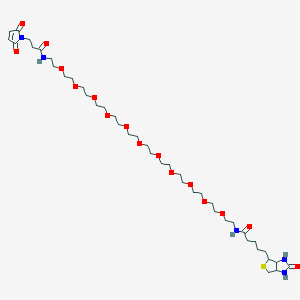

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H71N5O16S/c47-36(4-2-1-3-35-40-34(33-63-35)44-41(51)45-40)42-8-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-31-62-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-9-43-37(48)7-10-46-38(49)5-6-39(46)50/h5-6,34-35,40H,1-4,7-33H2,(H,42,47)(H,43,48)(H2,44,45,51) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIDVLYXFRCQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H71N5O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Aspects of Biotin Dpeg R 11 Mal Utilization

Impact of dPEG® Spacer Architecture on Bioconjugate Properties

The architecture of the dPEG® spacer arm in Biotin-dPEG®11-MAL significantly dictates the performance and characteristics of the bioconjugates formed. The dPEG® technology ensures a uniform, well-defined chain of ethylene (B1197577) oxide units, which translates into predictable and enhanced properties for labeled biomolecules.

Influence on Solubility and Stability of Bioconjugates

The incorporation of PEG-based spacers, particularly discrete PEG (dPEG®) structures, is well-established for its ability to improve the solubility of biomolecules. The hydrophilic nature of the PEG backbone, comprising repeating ethylene oxide units, imparts increased water solubility to the conjugated molecule thermofisher.com. The dPEG®11 spacer, with its specific length of eleven ethylene oxide units, contributes to a predictable enhancement of hydrophilicity. This increased solubility is crucial for maintaining the integrity and functionality of biomolecules in aqueous biological environments thermofisher.com.

Furthermore, the dPEG® spacer architecture can positively influence the stability of bioconjugates. By providing a flexible, hydrophilic chain, it can shield the core biomolecule from degradation or denaturation. The precise length and defined structure of dPEG® spacers allow for optimized molecular design, potentially leading to more robust and stable conjugates compared to those modified with shorter or less defined linkers chemie-brunschwig.ch. The ability to select alternative spacer lengths, such as the dPEG®11 in this reagent, enables researchers to fine-tune conjugate properties for specific applications, optimizing performance by accommodating particular conjugation distances or molecular interactions thermofisher.com.

Reduction of Non-Specific Interactions and Aggregation Tendencies in Labeled Biomolecules

A significant advantage conferred by the dPEG® spacer architecture is its capacity to reduce non-specific interactions and mitigate aggregation tendencies in labeled biomolecules. The extended, hydrophilic dPEG® chain acts as a steric barrier, creating a hydration layer around the conjugated biomolecule researchgate.netuiowa.edu. This shielding effect effectively minimizes unwanted binding to surfaces, other molecules, or cellular components, thereby improving the specificity of assays and targeted delivery systems researchgate.netuiowa.edu.

The reduction in non-specific binding directly contributes to a decrease in the propensity for aggregation among labeled biomolecules. By preventing close proximity and reducing intermolecular forces, the dPEG® spacer helps maintain the individual integrity and activity of the biomolecules researchgate.net. The specific length of the dPEG® spacer, such as the dPEG®11 unit, plays a role in the extent of this steric shielding and the reduction of steric hindrance, which is critical for preserving the functional conformation of the biomolecule chemie-brunschwig.ch. For instance, longer PEG spacers are generally associated with greater steric shielding, which can be advantageous in complex biological matrices where minimizing off-target interactions is paramount .

Data Tables

To further illustrate the impact of dPEG® spacer architecture, the following tables summarize key properties and advantages based on scientific literature.

Table 1: Comparative Properties of dPEG® Spacers in Bioconjugation

| dPEG® Spacer Length | Primary Benefit(s) | Potential Impact on Solubility | Potential Impact on Stability | Potential Impact on Non-Specific Interactions | Potential Impact on Aggregation |

| dPEG®4 | Balanced hydrophilicity, moderate steric shielding | Enhanced | Improved | Reduced | Reduced |

| dPEG®11 | Extended hydrophilicity, significant steric shielding | Significantly Enhanced | Further Improved | Significantly Reduced | Significantly Reduced |

| dPEG®24 | Maximize hydrophilicity, substantial steric shielding | Maximized | Highly Improved | Highly Reduced | Highly Reduced |

Note: This table is illustrative, based on general principles of PEG spacer length effects as described in the literature. Specific quantitative data for dPEG®11 compared to other lengths would require direct experimental studies.

Table 2: Advantages of Discrete PEG (dPEG®) Spacers in Bioconjugation

| Feature | dPEG® Spacers | Traditional PEG (Polydisperse) | Non-PEG Spacers (e.g., Alkyl Chains) |

| Molecular Weight | Single, precisely defined molecular weight for each product. | A distribution of molecular weights (polydisperse). | Generally smaller, defined molecular weight. |

| Reproducibility | High batch-to-batch reproducibility due to defined structure. | Lower reproducibility due to polydispersity. | High reproducibility. |

| Solubility | Enhanced hydrophilicity, leading to improved solubility of conjugates. | Enhanced hydrophilicity, but variability can affect prediction. | Less enhanced compared to PEG. |

| Steric Shielding | Provides effective steric shielding, reducing non-specific interactions and aggregation. | Provides steric shielding, but polydispersity can influence efficacy. | Limited steric shielding. |

| Biocompatibility | Generally high biocompatibility, minimizing immune responses and toxicity. | Generally high biocompatibility, but impurities can exist. | Varies; can be less biocompatible. |

| Application Fit | Precise length control allows for fine-tuning of conjugation distance and molecular properties. | Offers a range of lengths, but less precise control. | Used for specific conjugation distances. |

Note: This table summarizes general advantages of dPEG® technology as presented in scientific literature.

Compound List

Biotin-dPEG®11-MAL

Maleimide (B117702) (MAL)

Polyethylene (B3416737) Glycol (PEG)

NHS-PEG4-Biotin

Sulfo-NHS-LC-Biotin

Biotin-PEG4-Hydrazide

BM (PEG)n reagents

Thermo Scientific Pierce BM (PEG)3

BS (PEG)n reagents

Thermo Scientific Pierce BS (PEG)5

dPEG®

Biotin-PEG2-SH

Biotin-PEG2-Acid

Biotin-PEG3-SH

MAL-dPEG®4

Applications in Advanced Biosensing Platform Development

Development of Fluorescent Immunosensors for Biomarker Detection

Fluorescent immunosensors are powerful analytical devices that utilize the high specificity of antibody-antigen interactions for the detection of biomarkers. Biotin-dPEG(R)11-MAL is instrumental in the construction of these sensors, enabling robust and sensitive detection platforms.

This compound can be integrated into click chemistry workflows to functionalize biosensor surfaces. beilstein-journals.org In one approach, a thiol-terminated glass surface is reacted with this compound. beilstein-journals.org The maleimide (B117702) group of the linker reacts with the surface thiols, resulting in a biotinylated surface ready for subsequent modification. beilstein-journals.org This method is part of a broader strategy to create sensitive fluorescent immunosensors for biomarkers like alpha-fetoprotein (AFP), a marker for hepatocellular carcinoma. beilstein-journals.org The use of click chemistry ensures a high-yield and specific reaction, leading to a well-defined and reproducible sensor surface. beilstein-journals.org

A study comparing different biotinylation routes for AFP immunosensors found that the combination of a thiol-terminated surface with this compound (referred to as biotin-maleimide in the study) was one of the top-performing methods. beilstein-journals.org The reaction between the thiol and maleimide was catalyzed by triethylamine (B128534) and proceeded efficiently. beilstein-journals.org

| Feature | Description | Reference |

| Reaction Type | Michael addition between maleimide and thiol | beilstein-journals.org |

| Surface | Thiol-functionalized glass | beilstein-journals.org |

| Catalyst | Triethylamine (10 mol %) | beilstein-journals.org |

| Outcome | Biotinylated surface for immunosensor fabrication | beilstein-journals.org |

The biotin-streptavidin interaction is renowned for its high affinity and specificity, making it an ideal system for signal amplification in biosensors. nih.govresearchgate.net In a typical sandwich assay format, the biotinylated surface, created using this compound, is incubated with streptavidin. beilstein-journals.orgbeilstein-journals.org This streptavidin layer then serves as an anchor for biotinylated detection antibodies. beilstein-journals.orgbeilstein-journals.org This multi-layered approach, often referred to as a biotin-streptavidin-biotin sandwich, significantly enhances the sensitivity of the immunosensor. beilstein-journals.orgbeilstein-journals.org

This strategy has been successfully employed in the development of fluorescent immunosensors for AFP detection. beilstein-journals.org The use of the sandwich technique leads to an improved sensitivity, which is crucial for detecting low concentrations of biomarkers. beilstein-journals.org The strong and stable nature of the biotin-streptavidin complex contributes to the robustness and reproducibility of the assay. nih.gov Research has shown that this method can lead to a significant improvement in detection limits compared to assays without this amplification step. nih.gov For instance, one study demonstrated a nearly fourfold improvement in sensitivity for the detection of Bovine Serum Albumin (BSA) when using a streptavidin-coated surface compared to a non-coated surface. nih.gov

| Assay Component | Function | Reference |

| Biotinylated Surface | Initial capture layer | beilstein-journals.org |

| Streptavidin | Bridge molecule, amplifies signal | beilstein-journals.orgnih.gov |

| Biotinylated Antibody | Specific detection of the target analyte | beilstein-journals.orgbeilstein-journals.org |

Surface Modification Strategies for Acoustic Wave Biosensors to Enhance Specificity

Acoustic wave biosensors, such as those based on shear horizontal surface acoustic waves (SH-SAW), are highly sensitive to mass changes on their surface, enabling real-time, label-free detection of biomolecules. core.ac.ukmdpi.comnih.gov The specificity of these sensors is critically dependent on the surface modification strategy employed. This compound can be utilized in these strategies to create a well-oriented and functional biorecognition layer.

In one approach, a surface is functionalized with neutravidin. core.ac.uknih.gov Subsequently, a biotinylated molecule, which could be prepared using this compound, is introduced to bind to the neutravidin layer. core.ac.uknih.gov This creates a versatile platform for the immobilization of various capture molecules. For example, biotinylated protein A can be attached to the neutravidin-coated surface, which then allows for the oriented binding of antibodies, ensuring their antigen-binding sites are accessible for target capture. core.ac.uk This controlled orientation is crucial for maximizing the sensor's response and specificity. This method has been used for the detection of the breast cancer marker HER-2/neu. core.ac.uk The use of the dPEG® spacer in this compound also helps to reduce non-specific protein adsorption, a common challenge in biosensor development that can lead to false-positive signals. mdpi.comnih.gov

Design and Fabrication of DNA Biosensors Utilizing this compound

DNA biosensors are powerful tools for the detection of specific nucleic acid sequences, with applications in genetic testing, pathogen detection, and forensics. The performance of a DNA biosensor is heavily influenced by the properties of the biorecognition layer, particularly the density and orientation of the immobilized DNA probes.

Achieving an optimal probe density is crucial for efficient hybridization with the target DNA. If the probes are too dense, steric hindrance can prevent the target from accessing the binding sites. Conversely, if the density is too low, the sensor's signal will be weak. This compound can be employed in strategies to control probe density. acs.org

One such strategy involves the use of poly(L-lysine) (PLL) polymers grafted with both oligo(ethylene glycol) (OEG) and maleimide groups (PLL-OEG-Mal). acs.org The ratio of OEG to maleimide can be precisely controlled during the synthesis of the polymer. acs.org When this polymer is adsorbed onto a sensor surface, the maleimide groups provide specific attachment points for thiol-modified DNA probes. acs.org By varying the percentage of maleimide groups in the PLL backbone, the density of the immobilized DNA probes can be effectively controlled. acs.org The OEG moieties serve to resist non-specific adsorption of other molecules. acs.org While this specific study used a PLL-OEG-Mal polymer, the principle of using a maleimide-functionalized surface to control the density of thiol-modified probes is directly applicable to surfaces modified with this compound.

| Polymer Component | Function | Reference |

| Poly(L-lysine) (PLL) backbone | Adsorbs to the sensor surface | acs.org |

| Oligo(ethylene glycol) (OEG) grafts | Prevent non-specific binding | acs.org |

| Maleimide (Mal) grafts | Covalent attachment of thiol-modified DNA probes | acs.org |

The performance of the biorecognition layer in a DNA biosensor can be assessed using techniques like quartz crystal microbalance with dissipation monitoring (QCM-D). acs.org This technique can monitor the self-assembly of the different layers in real-time, including the adsorption of a biotinylated layer, the binding of streptavidin, and the subsequent immobilization of biotinylated DNA probes. researchgate.net

By using this compound to create the initial biotinylated surface, a stable and uniform foundation is laid for the construction of the biorecognition layer. The dPEG® spacer helps to present the biotin (B1667282) groups in a favorable orientation for binding to streptavidin, which in turn allows for efficient capture of biotinylated DNA probes. The performance of this layer can then be evaluated by measuring the frequency and dissipation shifts upon introduction of the complementary target DNA. A well-constructed biorecognition layer will exhibit a significant and specific response to the target sequence, with minimal non-specific binding. acs.orgnih.gov

Enzyme Immobilization Techniques for Biosensor Optimization

The strategic immobilization of enzymes onto sensor surfaces is a critical step in the development of robust and sensitive biosensing platforms. The orientation, stability, and accessibility of the enzyme's active site directly influence the biosensor's performance, including its sensitivity, selectivity, and response time. mdpi.com The use of heterobifunctional crosslinkers, such as this compound, offers a sophisticated method for achieving controlled and oriented enzyme immobilization, thereby optimizing biosensor functionality. biosynth.comcd-bioparticles.net

This compound is a molecule designed with three key components: a biotin group, a maleimide group, and a discrete polyethylene (B3416737) glycol (dPEG®) spacer containing 11 PEG units. biosynth.comsigmaaldrich.com This structure enables a two-step, site-specific immobilization process that leverages distinct and highly specific biochemical interactions. cd-bioparticles.netcreativepegworks.com

The immobilization process begins with the covalent conjugation of the enzyme to the linker. The maleimide group on the this compound molecule selectively reacts with free thiol (sulfhydryl, -SH) groups present in the cysteine residues of an enzyme. nanocs.net This reaction, a Michael addition, forms a stable thioether bond under mild pH conditions (typically 6.5-7.5), ensuring that the enzyme's structure and activity are preserved. sigmaaldrich.comcreativepegworks.com By targeting specific cysteine residues, which can be introduced at desired locations on the enzyme's surface through site-directed mutagenesis, a uniform and controlled orientation of the enzyme can be achieved. researchgate.netnih.gov

Following the biotinylation of the enzyme, the enzyme-linker conjugate is introduced to a biosensor surface pre-coated with streptavidin or avidin (B1170675). sartorius.com The biotin group at the other end of the dPEG® linker then binds to streptavidin with exceptionally high affinity and specificity, one of the strongest known non-covalent interactions in nature. cd-bioparticles.netrsc.org This interaction firmly anchors the enzyme to the sensor surface. polysciences.com

The dPEG®11 spacer plays a crucial role in optimizing the performance of the immobilized enzyme. jenkemusa.com This flexible, hydrophilic chain provides several advantages:

Reduces Steric Hindrance : The spacer arm physically separates the enzyme from the sensor surface, which minimizes steric hindrance and improves the accessibility of the enzyme's active site to the target analyte in a sample. sartorius.comsci-hub.se

Enhances Enzyme Mobility : The flexibility of the PEG chain allows the immobilized enzyme greater conformational freedom, which can be essential for its catalytic activity. sci-hub.se Studies have shown that a longer spacer can lead to higher relative enzyme activity. sci-hub.se

Improves Solubility and Stability : The hydrophilic nature of PEG enhances the water solubility of the biotinylated enzyme and helps to prevent non-specific adsorption and aggregation on the sensor surface. sigmaaldrich.comcreativepegworks.comscientificlabs.co.uk

Precise Spacing : As a discrete PEG (dPEG®) product, the linker has a precise, single molecular weight and a defined spacer length (50.5 Å), ensuring uniformity in the distance between the enzyme and the surface. sigmaaldrich.com

Research findings have highlighted the benefits of using a PEG spacer in enzyme immobilization for biosensors. A study comparing the immobilization of the enzyme uricase using two different biotinylation reagents, one with and one without a long PEG linker, demonstrated the importance of the spacer. sci-hub.se While the reagent without the long spacer (biotin-maleimide) resulted in a greater quantity of immobilized enzyme, the enzyme linked via the PEG spacer (biotin-PEG) exhibited significantly higher relative activity. sci-hub.se This suggests that the increased mobility and reduced surface interference afforded by the PEG linker are key factors in preserving the enzyme's catalytic function. sci-hub.se

Table 1: Research Findings on Uricase Immobilization

| Biotinylation Reagent | Immobilization Outcome | Key Finding | Source |

|---|---|---|---|

| Biotin-maleimide | Maximum amount of immobilized uricase | Higher enzyme loading on the surface. | sci-hub.se |

| Biotin-PEG | Highest relative activity of the enzyme | The presence of a longer PEG spacer improves the relative activity of the immobilized enzyme by increasing its mobility and the accessibility of the substrate to the active site. | sci-hub.se |

This strategic, multi-component approach to enzyme immobilization using linkers like this compound allows for the development of highly sensitive and reliable biosensors by ensuring that the immobilized enzymes retain a high degree of their biological activity. sci-hub.seredalyc.org

Utility in Molecular Imaging Research Modalities

Biotin (B1667282) Conjugation for Enhanced Bioimaging Probe Development

Biotinylation is a cornerstone strategy in the creation of sophisticated bioimaging probes. The strong, specific, and non-covalent interaction between biotin and avidin (B1170675) or streptavidin forms the basis for highly sensitive detection systems rsc.orgnih.govaatbio.comnih.gov. By conjugating biotin to imaging agents, researchers can achieve amplified signals, improved targeting, and facilitate downstream detection or purification steps rsc.orgnih.govresearchgate.netnih.govnih.gov. The dPEG®11 spacer in Biotin-dPEG®11-MAL contributes to the solubility and stability of the resulting conjugates, while its defined length provides precise spacing, which can be critical for maintaining the biological activity of the labeled molecule and optimizing binding to avidin or streptavidin sigmaaldrich.comthermofisher.combpsbioscience.com. For instance, biotinylated nanoparticle probes have demonstrated significantly enhanced brightness compared to conventional quantum dots, leading to improved imaging sensitivity nih.govresearchgate.net.

Development of Targeting Microbubbles for Ultrasound Molecular Imaging Research

Microbubbles (MBs) serve as effective contrast agents in ultrasound molecular imaging, providing enhanced visualization of biological processes and structures. To achieve targeted imaging, MBs are functionalized with specific ligands that bind to disease biomarkers. Biotin and maleimide (B117702) chemistries are frequently employed in the surface modification of MBs to attach these targeting moieties thermofisher.comajronline.orgtandfonline.comnih.govmdpi.complos.orgnih.govnih.gov. Biotin-dPEG®11-MAL, with its dual functionality, can be used to introduce biotin for subsequent streptavidin-mediated targeting or to directly conjugate molecules containing thiol groups to the MB surface via the maleimide functionality.

The maleimide group of Biotin-dPEG®11-MAL readily reacts with sulfhydryl (thiol) groups, typically found on cysteine residues, to form a stable thioether bond sigmaaldrich.comthermofisher.comthermofisher.com. This maleimide-thiol conjugation chemistry is highly specific and efficient, making it a preferred method for covalently linking targeting ligands, such as antibodies or peptides, to the surface of microbubbles ajronline.orgtandfonline.comnih.govnih.govplos.org. This approach allows for oriented coupling, which can preserve the binding affinity of the ligand to its target, thereby improving the specificity of the contrast agent ajronline.orgtandfonline.com. Maleimide-functionalized microbubbles have demonstrated robust performance in ultrasound imaging applications, contributing to targeted contrast agent design plos.orgnih.govresearchgate.net.

A critical aspect of developing effective imaging agents is minimizing their non-specific retention in non-target tissues, which can lead to background noise and reduced diagnostic accuracy. The incorporation of polyethylene (B3416737) glycol (PEG) spacers, such as the dPEG®11 linker in Biotin-dPEG®11-MAL, is a well-established strategy to achieve this. PEGylation imparts a hydrophilic, "stealth" character to nanoparticles and microbubbles, reducing their interaction with plasma proteins and cellular uptake by the reticuloendothelial system (RES) sigmaaldrich.comthermofisher.combpsbioscience.comresearchgate.netnih.govkoreascience.kr. This shielding effect enhances the circulation time of the imaging agent and reduces non-specific binding, leading to cleaner imaging signals and improved target-to-background ratios in vivo nih.govplos.org.

Biotin-dPEG® Modified Nanoparticle Probes for Sensitive Biomarker Detection in Imaging

Nanoparticles (NPs) are increasingly utilized as versatile platforms for sensitive biomarker detection in various imaging modalities. Biotinylation of NPs, often facilitated by linkers like Biotin-dPEG®11-MAL, enhances their utility by providing a handle for high-affinity capture or signal amplification via the biotin-streptavidin system rsc.orgnih.govnih.govresearchgate.netnih.govnih.govepfl.ch. The dPEG®11 linker contributes to the colloidal stability and solubility of these biotinylated NP probes, while also potentially reducing immunogenicity sigmaaldrich.comthermofisher.combpsbioscience.com. These modified NPs can achieve remarkable sensitivity in detecting biomarkers, with some systems capable of detecting microRNA targets at femtomolar concentrations nih.gov. Furthermore, the conjugation of biotinylated NPs can lead to significant signal amplification, as demonstrated by a 21-fold increase in brightness compared to conventional quantum dots nih.govresearchgate.net.

Engineering Targeted Nanomaterials for in vivo Imaging Research

The development of targeted nanomaterials is paramount for effective in vivo imaging, enabling precise visualization and monitoring of biological processes within living organisms. Biotin-dPEG®11-MAL can be instrumental in engineering such targeted systems. The maleimide functionality allows for the conjugation of targeting ligands (e.g., antibodies, peptides) to nanomaterials, while the biotin moiety can serve as a secondary targeting element or a capture site for further functionalization nih.govnih.govaip.orgpnas.org. The dPEG®11 spacer enhances the in vivo performance of these nanomaterials by improving their circulation half-life and reducing their clearance by the RES, thereby promoting accumulation at the target site researchgate.netnih.govkoreascience.krpnas.orgsnmjournals.org. This combination of features is crucial for developing nanoprobes that can efficiently and specifically target and image tissues in vivo.

Data Tables

Table 1: Biotin-dPEG®11-MAL: Chemical Properties and Functional Components

| Component | Primary Function | Key Properties/Benefits | Relevant Citations |

| Biotin | High-affinity ligand for avidin/streptavidin; detection and targeting moiety. | Forms exceptionally strong non-covalent bonds; enables sensitive detection and specific capture/immobilization. | rsc.orgnih.govaatbio.comnih.gov |

| dPEG®11 Spacer | Hydrophilic linker; provides precise spacing. | Enhances water solubility, reduces immunogenicity, aggregation, and precipitation; offers a defined length (50.5 Å) for optimal spacing and binding. | sigmaaldrich.comthermofisher.combpsbioscience.com |

| Maleimide | Thiol-reactive group; enables covalent conjugation. | Reacts specifically with sulfhydryl (thiol) groups at pH 6.5-7.5 to form stable thioether bonds; facilitates site-specific labeling of molecules containing cysteine residues. | sigmaaldrich.comthermofisher.comthermofisher.com |

| Overall Molecule | Bifunctional crosslinker for bioconjugation. | Molecular Weight: 922.09 g/mol ; facilitates site-specific labeling of biomolecules for enhanced bioimaging probe development. | sigmaaldrich.comsigmaaldrich.com |

Table 2: Performance Enhancements in Bioconjugation and Imaging Applications

| Application Area | Enhancement Metric | Observed Improvement | Relevant Citations |

| Bioimaging Probe Development | Probe Brightness (Biotinylated NPs vs. Quantum Dots) | Biotinylated zwitterionic NPs showed 21-fold higher brightness compared to QD-585. | nih.govresearchgate.net |

| Biomarker Detection Sensitivity (miRNA) | Limit of Detection (LOD) using Biotin-PEG-AuNP probes | 50 fM for nucleic acid targets. | nih.gov |

| Biomarker Detection Sensitivity (CRP) | Limit of Detection (LOD) using Nanoparticle-enhanced biosensor | 27 pg/mL for human C-reactive protein (CRP). | epfl.ch |

| Ultrasound Molecular Imaging (Microbubbles) | Targeting Specificity | High specificity to E-selectin demonstrated for maleimide-thiol conjugated targeting microbubbles. | nih.govplos.org |

| Ultrasound Molecular Imaging (Microbubbles) | Non-specific Retention | Minimal non-specific retention observed in at least three non-reticuloendothelial tissues (mouse heart, kidneys, cremaster) for maleimide-thiol conjugated targeting microbubbles. | nih.govplos.org |

| In vivo Imaging (Nanoparticles) | Circulation Time / RES Avoidance | PEGylation (including dPEG linkers) improves circulation half-life and reduces uptake by the reticuloendothelial system (RES), enhancing accumulation at target sites. | researchgate.netnih.govkoreascience.krpnas.orgsnmjournals.org |

| Antibody Labeling for Assays | Labeling Specificity | Maleimide chemistry reacts specifically with sulfhydryl groups, leading to more precise and uniform labeling compared to amine-reactive methods, which can be less specific due to higher abundance of amines. | thermofisher.com |

Note: While Biotin-dPEG®11-MAL is a specific compound, the data presented in Table 2 reflects performance metrics achieved using similar biotin-dPEG or maleimide-functionalized systems, highlighting the general benefits of these components in bioimaging applications.

Compound List:

Biotin-dPEG®11-MAL

Avidin

Streptavidin

Quantum Dots (QD-585)

Gold Nanoparticles (AuNP)

Microbubbles (MBs)

E-selectin (Esel)

C-reactive Protein (CRP)

miRNA (microRNA)

Contributions to Proteomics Research Methodologies

Biotinylation for Affinity Purification Techniques in Proteomics

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone of affinity purification in proteomics. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin is leveraged to isolate biotinylated proteins from complex biological samples. Biotin-dPEG(R)11-MAL serves as a powerful reagent in this context, allowing for the covalent linkage of a biotin tag to proteins that possess accessible cysteine residues.

Once a protein or a protein complex is labeled with this compound, the sample can be incubated with a solid support, such as agarose (B213101) or magnetic beads, that is coated with streptavidin. The high affinity of the biotin-streptavidin interaction ensures the efficient capture of the labeled proteins, while unbound proteins can be washed away. This enrichment is a critical step in reducing the complexity of a proteome sample, thereby increasing the sensitivity of subsequent analyses, such as mass spectrometry. The length of the dPEG(R)11 spacer arm also helps to minimize steric hindrance, ensuring that the biotin tag is readily accessible to the streptavidin on the solid support.

While direct evidence of "this compound" in published SAAP-MS studies is not prominent, the principles of its application are clear. SAAP-MS is a technique that combines affinity capture with mass spectrometry on a single surface to identify and quantify proteins. In a hypothetical SAAP-MS workflow using this reagent, a surface (such as a MALDI plate or a sensor chip) would be functionalized with streptavidin. A cell lysate or other complex protein mixture containing a protein of interest that has been pre-labeled with this compound would then be applied to the surface. The biotinylated protein would be specifically captured on the streptavidin-coated surface, while non-specifically bound proteins are washed away. Subsequent on-surface digestion of the captured protein followed by mass spectrometry analysis would allow for its identification and characterization. The specificity of the maleimide-cysteine reaction ensures that the biotin tag is placed at a defined location on the protein, which can be advantageous for structural and functional studies.

Strategies for Protein Immobilization and Labeling in Proteomic Studies

The ability to immobilize proteins in a controlled and oriented manner is crucial for a variety of proteomic applications, including protein microarrays and surface plasmon resonance (SPR) studies. This compound provides an effective strategy for achieving site-specific protein immobilization. By targeting naturally occurring or engineered cysteine residues, researchers can attach a biotin handle to a specific location on a protein. This site-specifically biotinylated protein can then be immobilized on a streptavidin-coated surface, resulting in a uniform orientation of the protein. This is a significant advantage over random immobilization methods, which can lead to a heterogeneous population of proteins with varying accessibility of their active sites.

A patent application has described the use of Biotin-dPEG11-MAL to biotinylate a protein containing a cysteine residue. The biotinylated protein was then successfully immobilized on streptavidin-coated gold beads, demonstrating the practical application of this reagent for protein immobilization.

Application in Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) Analysis

Biorthogonal Noncanonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying newly synthesized proteins. The standard BONCAT workflow involves the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle, such as an azide (B81097) or an alkyne, into proteins. These handles are then selectively reacted with a probe, typically a biotin-alkyne or biotin-azide, via click chemistry for subsequent enrichment and identification.

Given that this compound is a thiol-reactive reagent, it is not directly applicable in the standard BONCAT workflow, which relies on azide-alkyne cycloaddition. However, in modified BONCAT or other metabolic labeling approaches where a non-canonical amino acid with a thiol group is incorporated into proteins, this compound could potentially be used for the subsequent biotinylation of the newly synthesized, thiol-containing proteins.

Following the labeling of proteins with this compound and their subsequent isolation, a common next step is their identification by mass spectrometry. A highly effective strategy for improving the sensitivity of this analysis is the enrichment of the biotinylated peptides after proteolytic digestion of the protein sample. In this "bottom-up" proteomics approach, the biotinylated proteins are first digested into smaller peptides by an enzyme such as trypsin. The resulting peptide mixture is then subjected to affinity purification using streptavidin beads, which will specifically capture the peptides that carry the biotin tag.

This peptide-level enrichment significantly reduces the sample complexity introduced to the mass spectrometer, leading to a higher number of identified biotinylated peptides and, consequently, a more comprehensive and confident identification of the originally labeled proteins. The dPEG(R)11 spacer of this compound can also be beneficial in this context, as it can help to improve the solubility and ionization efficiency of the labeled peptides during the mass spectrometry analysis.

Chemical Proteomics Approaches for Post-Translational Modification (PTM) Analysis

Chemical proteomics strategies are instrumental in the study of post-translational modifications (PTMs), which play a crucial role in regulating protein function. This compound and similar thiol-reactive biotin probes are particularly useful for the analysis of cysteine-based PTMs.

One prominent example is the "biotin switch" technique, which is used to identify proteins that are S-nitrosylated, a PTM where a nitric oxide group is added to a cysteine thiol. In this method, free cysteine thiols in a protein sample are first blocked. Then, the S-nitrosylated cysteines are selectively reduced to free thiols, which can then be specifically labeled with a thiol-reactive biotin probe like this compound. The now-biotinylated proteins can be enriched and identified by mass spectrometry, revealing the proteins that were originally S-nitrosylated.

The table below summarizes the key features of this compound relevant to its application in proteomics.

| Feature | Description | Relevance in Proteomics |

| Biotin Moiety | A vitamin with extremely high affinity for streptavidin and avidin. | Enables highly specific and robust affinity purification and immobilization of labeled proteins. |

| dPEG(R)11 Spacer | A discrete polyethylene (B3416737) glycol linker with 11 ethylene (B1197577) glycol units. | Increases water solubility, reduces aggregation, and minimizes steric hindrance for efficient biotin-streptavidin binding. |

| Maleimide (B117702) Group | A chemical group that reacts specifically with sulfhydryl groups (-SH). | Allows for the site-specific covalent labeling of cysteine residues in proteins. |

While the maleimide group of this compound provides chemical specificity for cysteine residues, this can be combined with enzymatic methods to achieve even greater site-specificity. Although not a direct substrate for enzymes, this reagent can be used in a two-step labeling strategy.

In such a protocol, an enzyme is first used to introduce a cysteine residue at a specific location within a protein. For example, enzymes like sortase A or subtiligase can be engineered to recognize a specific peptide sequence and ligate a peptide containing a cysteine residue to the target protein. Once this unique cysteine has been enzymatically installed, this compound can then be used to specifically label this site. This combination of enzymatic and chemical labeling provides a powerful approach for attaching a biotin tag to a predetermined location on a protein of interest, enabling highly controlled and specific downstream analyses.

Role in Targeted Molecular Delivery System Development Mechanistic Focus

Biotin-Functionalized Nanoparticles for Receptor-Mediated Targeting in Research Models

The functionalization of nanoparticles with biotin (B1667282) is a widely employed strategy to achieve receptor-mediated targeting, particularly in cancer research where biotin receptors are often overexpressed on the surface of tumor cells. nih.gov

A significant hurdle in drug delivery is overcoming biological barriers to reach the target site. Biotin-functionalized nanoparticles leverage the high-affinity interaction between biotin and its receptors, such as the sodium-dependent multivitamin transporter (SMVT), to facilitate cellular uptake and overcome these barriers. This specific molecular recognition can enhance the internalization of nanoparticles into target cells, thereby increasing the intracellular concentration of therapeutic or imaging agents. mdpi.com The dPEG® linker of Biotin-dPEG(R)11-MAL plays a crucial role in this process by providing a flexible spacer that allows the biotin moiety to effectively interact with its receptor.

Biotin-dPEG®-Polymer Conjugates for Controlled Cargo Delivery in Experimental Systems

The conjugation of Biotin-dPEG® linkers to polymers allows for the creation of advanced drug delivery vehicles with controlled release characteristics. The maleimide (B117702) group of this compound enables its covalent attachment to thiol-containing polymers, forming stable thioether bonds. biochempeg.com

Biotin-poly(ethylene glycol)-poly(ε-caprolactone) (Biotin-PEG-PCL) copolymers are amphiphilic block copolymers that self-assemble into micelles or nanoparticles in aqueous environments. nih.govresearchgate.net These structures can encapsulate hydrophobic drugs within their PCL core, while the hydrophilic PEG shell provides stability and reduces non-specific interactions. The incorporation of a biotin-dPEG® linker at the terminus of the PEG chain allows for active targeting of these nanocarriers.

The synthesis of such copolymers can be achieved through ring-opening polymerization of ε-caprolactone initiated by a biotin-PEG molecule. nih.govresearchgate.net While specific studies detailing the use of this compound in this exact synthesis are not prevalent in the readily available literature, the general principle involves the initial formation of a Biotin-PEG-amine, which then initiates the polymerization. The maleimide functionality of this compound would necessitate a different synthetic strategy, likely involving the synthesis of a thiol-terminated PEG-PCL copolymer followed by conjugation with the maleimide group of the linker.

| Copolymer Component | Function in Targeted Delivery | Relevant Research Findings |

| Biotin | Targeting ligand for receptor-mediated endocytosis. | Enhanced uptake in cancer cell lines overexpressing biotin receptors. nih.gov |

| PEG | Hydrophilic shell, reduces immunogenicity, prolongs circulation. | Forms a protective corona around the nanoparticle. |

| PCL | Hydrophobic core for encapsulation of lipophilic drugs. | Enables sustained release of encapsulated therapeutics. nih.gov |

| dPEG(R)11 Linker | Flexible spacer, enhances biotin-receptor interaction, improves solubility. | Precise spacer length can optimize targeting efficiency. |

| Maleimide Group | Covalent attachment to thiol-containing molecules. | Forms stable thioether bonds for robust bioconjugation. biochempeg.com |

Ligand Conjugation to DNA Nanoparticles for Gene Transfer Studies

The delivery of genetic material for therapeutic purposes is a key area of research. DNA nanoparticles, often formed by the self-assembly of DNA with cationic polymers, offer a non-viral approach to gene delivery. nih.govnih.gov

A significant challenge in functionalizing DNA nanoparticles is the potential for covalent modification methods to interfere with DNA compaction or integrity. The non-covalent interaction between biotin and streptavidin provides a powerful alternative for attaching targeting ligands. nih.govnih.gov This interaction is one of the strongest non-covalent bonds known in nature, providing a stable linkage. nih.gov

In this strategy, DNA nanoparticles are first prepared using a biotinylated polymer, such as a polylysine-PEG-biotin copolymer. The biotin moieties are displayed on the surface of the nanoparticle. Subsequently, a targeting ligand that has been pre-conjugated to streptavidin can be attached to the nanoparticle surface through the high-affinity biotin-streptavidin interaction. This modular approach allows for the attachment of various ligands without altering the core structure of the DNA nanoparticle.

A study by Sun et al. demonstrated this principle by attaching a TAT peptide (a cell-penetrating peptide) fused to a monovalent streptavidin to biotinylated DNA nanoparticles. nih.govnih.gov This resulted in enhanced gene transfer in vitro, particularly at low DNA concentrations. The use of a biotin-PEG-maleimide linker was instrumental in the synthesis of the biotinylated polymer, showcasing the utility of this class of reagents in constructing such delivery systems. nih.gov

| Component | Role in Ligand Attachment | Key Advantages |

| Biotinylated DNA Nanoparticle | Provides the anchor point for ligand attachment. | Surface modification without interfering with DNA compaction. nih.gov |

| Streptavidin | Acts as a bridge between the nanoparticle and the targeting ligand. | Tetrameric structure allows for multiple biotin binding sites, though monovalent streptavidin can be used to control stoichiometry. nih.gov |

| Targeting Ligand | Directs the nanoparticle to specific cells or tissues. | Can be a peptide, antibody, or other molecule with a specific receptor. |

| Biotin-Streptavidin Interaction | Forms a stable, non-covalent bond. | High specificity and strength, avoids harsh chemical reactions associated with covalent conjugation. nih.gov |

Surface Functionalization in Material Science and Biointerfaces

Covalent Attachment to Solid Substrates and Research Surfaces

The ability of Biotin-dPEG(R)11-MAL to form stable covalent bonds is central to its utility in functionalizing various substrates. The maleimide (B117702) group is designed to react specifically with sulfhydryl (-SH) groups, typically found on cysteine residues in proteins or introduced onto surfaces through chemical modification thermofisher.combroadpharm.comsigmaaldrich.comnanocs.netpolysciences.com. This reaction proceeds via a Michael addition, forming a stable thioether linkage, and is most efficient within a pH range of 6.5 to 7.5 thermofisher.comsigmaaldrich.com.

Functionalization of Glass and Polymeric Substrates for Biointerfaces

This compound is instrumental in creating biointerfaces on solid substrates such as glass and polymers. By first functionalizing these surfaces with thiol groups, researchers can then covalently attach this compound. The exposed biotin (B1667282) moiety on the surface can subsequently be used to capture avidin (B1170675) or streptavidin-conjugated molecules, such as proteins, antibodies, or nanoparticles broadpharm.comsigmaaldrich.comnanocs.netpolysciences.com. The dPEG(R)11 spacer’s hydrophilic nature helps to create a more biocompatible surface, reducing non-specific protein adsorption and cell adhesion, which are common challenges in biointerface design thermofisher.combroadpharm.comsigmaaldrich.com. This functionalization strategy is crucial for applications in biosensing, diagnostics, and the development of biocompatible materials for medical devices.

Microcontact Printing of Protein Nanoparticles on Self-Assembled Monolayers

While direct mentions of this compound in the context of microcontact printing of protein nanoparticles on self-assembled monolayers (SAMs) are not explicitly detailed in the provided search results, the compound's chemical properties make it highly suitable for such advanced surface patterning techniques. SAMs, often formed on gold surfaces, can be functionalized with thiol groups, allowing for the covalent attachment of molecules like this compound. The biotinylated surface can then serve as a specific anchor point for streptavidin-coated protein nanoparticles, enabling the precise spatial arrangement of these components on a surface. This approach is fundamental in creating microarrays and biosensors with high specificity and sensitivity.

Modification of Biological Interfaces for Research Purposes

Beyond solid substrates, this compound can be employed to modify biological interfaces, including cell surfaces and biomolecules, for various research applications.

Cell Surface Engineering with Synthetic Molecules in Experimental Systems

Biotinylation is a widely used strategy in cell surface engineering to introduce specific functionalities or create platforms for molecular capture nih.govnih.govresearchgate.net. This compound can be used to label biomolecules that are associated with or present on cell surfaces. For instance, it has been utilized for the site-specific biotinylation of complement C3b, a protein involved in the immune system, facilitating its subsequent capture and analysis researchgate.net. The dPEG(R) spacer ensures that the biotin label is presented in a way that maximizes its accessibility for binding to streptavidin, while its hydrophilic nature minimizes disruption to cellular processes thermofisher.combroadpharm.comsigmaaldrich.com.

Antifouling Properties of dPEG® Modified Surfaces in Biological Environments

Polyethylene (B3416737) glycol (PEG) and its derivatives, including dPEG® spacers, are well-established for their antifouling properties in biological environments sigmaaldrich.commdpi.comrsc.orgnih.gov. The dPEG(R)11 spacer in this compound contributes to this by creating a highly hydrated layer around the functionalized surface or molecule. This hydration layer acts as a physical barrier, repelling proteins, cells, and other biomolecules, thereby preventing non-specific adsorption and reducing the risk of biofouling thermofisher.combroadpharm.comsigmaaldrich.com. This characteristic is particularly valuable for applications involving implants, biosensors, and cell culture substrates, where maintaining a clean and functional surface is paramount.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Specification | Reference |

| Chemical Name | This compound | sigmaaldrich.com |

| Empirical Formula | C41H71N5O16S | sigmaaldrich.com |

| Molecular Weight | 922.09 g/mol | sigmaaldrich.com |

| Spacer Type | dPEG(R)11 | sigmaaldrich.com |

| Spacer Length | 50.5 Å | sigmaaldrich.com |

| Reactive Group 1 | Maleimide | thermofisher.combroadpharm.comsigmaaldrich.com |

| Reactive Group 2 | Biotin | thermofisher.combroadpharm.comsigmaaldrich.com |

| Reactivity | Thiol-reactive (Maleimide) | thermofisher.combroadpharm.comsigmaaldrich.com |

| Optimal Reaction pH | 6.5 – 7.5 | thermofisher.comsigmaaldrich.com |

| Solubility | Soluble in water and aqueous media | broadpharm.comsigmaaldrich.comnanocs.net |

| Storage Conditions | -20°C, Desiccated | thermofisher.comsigmaaldrich.comnanocs.net |

| Key Features of Spacer | Hydrophilic, single molecular weight, reduces steric hindrance, minimizes aggregation | thermofisher.combroadpharm.comsigmaaldrich.com |

Table 2: Key Functional Components and Their Roles

| Component | Primary Function | Benefits Imparted |

| Biotin | High-affinity binding to avidin and streptavidin | Enables specific capture and immobilization of molecules or surfaces. |

| dPEG(R)11 | Hydrophilic, flexible spacer | Enhances water solubility, reduces non-specific binding and aggregation, minimizes steric hindrance. |

| Maleimide | Covalent reaction with thiol (-SH) groups | Forms stable thioether bonds for site-specific conjugation. |

Compound List

this compound

Biotin

Maleimide

Poly(ethylene glycol) (PEG)

dPEG(R)11

Avidin

Streptavidin

Thiol groups (-SH)

Sulfhydryl groups

Thioether

Proteins

Antibodies

Nanoparticles

Oligo(ethylene glycol) (OEG)

Triarylphosphine

Amphiphilic Polymers

C3b

C5 convertase

Horseradish Peroxidase (HRP)

Streptavidin-HRP conjugate (SA-HRP)

N-hydroxysuccinimide (NHS)

Tris(2-carboxyethyl) phosphine (B1218219) (TCEP)

N-azidoacetylmannosamine

Glycoconjugates

Hexosamines

Ketones

Fluorescent Dyes

Polydopamine (PDA)

Zwitterions

Aluminium oxide (Al2O3) nanoparticles

Ureidopyrimidinone (UPy)

Bicyclononyne (BCN)

Tetrazine

Advanced Signal Amplification Techniques Utilizing Biotin Dpeg R 11 Mal

Integration with Biotin-Streptavidin Signal Amplification Strategies

The cornerstone of many amplification cascades is the robust and highly specific interaction between biotin (B1667282) and streptavidin. Streptavidin-based amplification techniques are extensively used in fluorescence imaging to enhance detection sensitivity for biotinylated biomolecules, including antibodies, ligands, and nucleic acid probes. thermofisher.com These methods provide significant signal amplification for detecting medium to low-abundance targets through a straightforward workflow. thermofisher.com

Biotin-dPEG(R)11-MAL is ideally suited for these strategies. amerigoscientific.com After the maleimide (B117702) end of the molecule is covalently attached to a target-specific probe (e.g., an antibody or a peptide containing a cysteine residue), the exposed biotin group serves as a high-affinity tag. This tag can then be recognized by streptavidin conjugated to enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorophores. Since one streptavidin molecule can bind up to four biotin molecules, it can serve as a bridge to recruit multiple signaling entities, thereby amplifying the signal generated from a single target-binding event. The dPEG®11 linker, with its defined length of 43 atoms (50.5 Å), provides precise spatial separation between the biotin tag and the labeled biomolecule, which can help minimize steric hindrance and ensure efficient binding to streptavidin. amerigoscientific.comsigmaaldrich.comsigmaaldrich.com

Implementation in Tyramide Signal Amplification (TSA) and Click-Based Amplification

More advanced methods achieve even greater levels of signal enhancement. Tyramide Signal Amplification (TSA) and click-based amplification are two powerful techniques where biotinylated linkers are fundamental.

TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic method used to detect low-abundance targets in applications like immunohistochemistry (IHC) and in situ hybridization (FISH). biotium.com The process involves a horseradish peroxidase (HRP)-conjugated probe that, in the presence of hydrogen peroxide, catalyzes the conversion of a labeled tyramide substrate into a highly reactive radical. biotium.comlumiprobe.com This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target. biotium.comlumiprobe.com When biotinyl tyramide is used as the substrate, this process results in the deposition of a high density of biotin molecules around the target site. hellobio.comcancer.gov These deposited biotins can then be detected by streptavidin conjugated to fluorophores or other reporters, leading to a dramatic amplification of the signal, potentially up to 1000-fold. biotium.comcancer.gov

Click-based amplification is another strategy that increases the number of detectable tags on a target. nih.gov In one paradigm, a target molecule is first tagged with biotin. An azide-functionalized streptavidin "amplifier" is then bound to the biotin. Subsequently, a "click converter" molecule, such as a biotin-PEG-alkyne, is used to attach additional biotin tags to the azide (B81097) groups on the streptavidin via a click reaction. nih.gov This multi-step process effectively increases the number of biotin molecules associated with the original target, which can then be detected with fluorescently labeled streptavidin for an amplified signal. nih.gov

While specific studies detailing the use of this compound in these exact amplification schemes are not prevalent in the search results, its characteristics are highly compatible. The maleimide group allows for the initial site-specific labeling of a probe, and the hydrophilic dPEG® linker enhances the solubility and performance of the resulting conjugate in the aqueous buffers used for TSA and click chemistry reactions. sigmaaldrich.comsigmaaldrich.com

Enhancement of Immunofluorescence Signal in Research Assays

The primary goal of techniques like TSA is to enhance the signal in immunofluorescence (IF) and IHC assays, especially for detecting proteins that are expressed at low levels. biotium.comnih.gov Standard immunofluorescence may fail to produce a signal that is sufficiently above background for these low-abundance targets. By using a TSA system with biotinyl tyramide, the localized deposition of numerous biotin molecules allows for the recruitment of a much larger number of fluorophore-conjugated streptavidin molecules than would be possible with a standard secondary antibody. lumiprobe.comhellobio.com This results in a significantly brighter fluorescent signal, making previously undetectable targets visible. nih.gov Click-based amplification similarly enhances the fluorescence signal by increasing the density of biotin tags available for detection. nih.gov

Achieving Low Non-Specific Amplification in Complex Research Assays

A critical challenge in any amplification technique is to increase the specific signal without simultaneously increasing the background noise, thereby maintaining a high signal-to-noise ratio. Non-specific binding of antibodies or detection reagents can lead to spurious amplification and false-positive results.

The discrete PEG linker of this compound plays a crucial role in mitigating this issue. The hydrophilic nature of the PEG chain helps to prevent the non-specific adsorption of the labeled probe to surfaces and other proteins, a common source of background. sigmaaldrich.combroadpharm.com Furthermore, the dPEG® spacer is known to reduce the immunogenicity and aggregation of labeled biomolecules. sigmaaldrich.comsigmaaldrich.com By improving the biophysical properties of the detection probe, this compound helps to ensure that the subsequent amplification is localized specifically to the target of interest. Additionally, the high sensitivity afforded by TSA allows researchers to use primary antibodies at much lower concentrations, which can further reduce background staining caused by non-specific antibody binding. lumiprobe.com

Multi-Signal Amplification Strategies in Photoelectrochemical Biosensors

Photoelectrochemical (PEC) biosensors represent a highly sensitive detection platform that combines light-based excitation with electrochemical detection. Multi-signal amplification strategies are being developed for these systems to push detection limits even lower. One such strategy involves using the biotin-avidin system to amplify the photoelectric signal. nih.gov

In a reported PEC biosensor design, a photoactive material on an electrode generates a baseline photocurrent. nih.gov An aptamer or antibody on the electrode captures the target analyte. A separate detection probe, which is biotinylated, binds to the captured analyte. Finally, avidin-functionalized signal-amplifying units (such as those containing a secondary photoactive substance) are introduced. nih.gov The high-affinity binding of avidin (B1170675) to the biotinylated detection probe recruits multiple signaling units to the electrode surface, leading to a significantly amplified photocurrent response. nih.gov

Although the specific literature found does not name this compound, its structure is well-suited for such an application. It can be used to create the biotinylated detection probe, with the maleimide group conjugating to a thiol-containing aptamer or antibody fragment. The properties of the dPEG®11 linker—enhancing solubility and minimizing non-specific binding on the electrode surface—would be highly advantageous for achieving the ultra-sensitive detection limits that these multi-amplification biosensors aim to reach. nih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 922.09 g/mol | amerigoscientific.com |

| Chemical Formula | C₄₁H₇₁N₅O₁₆S | sigmaaldrich.com |

| CAS Number | 1334172-60-9 | amerigoscientific.com |

| Spacer Arm Length | 50.5 Å (43 atoms) | amerigoscientific.com |

| Reactive Groups | Biotin, Maleimide | amerigoscientific.comsigmaaldrich.com |

| Reactivity | Thiol groups (pH 6.5 - 7.5) | sigmaaldrich.com |

| Purity | >98% | amerigoscientific.com |

| Storage Temp. | -20°C | sigmaaldrich.com |

Table 2: Comparison of Signal Amplification Techniques

| Technique | Principle | Typical Fold-Amplification | Key Components |

|---|---|---|---|

| Streptavidin-Biotin | Streptavidin's ability to bind four biotins recruits multiple signaling molecules. | 5-20x | Biotinylated probe, Streptavidin-enzyme/fluorophore conjugate. thermofisher.com |

| Tyramide Signal Amplification (TSA) | HRP-catalyzed deposition of multiple biotinyl tyramide molecules near the target. | 100-1000x | HRP-conjugated probe, Biotinyl tyramide, Streptavidin-fluorophore. biotium.comlumiprobe.comcancer.gov |

| Click-Based Amplification | Multi-step process to attach additional biotin tags to a target-bound amplifier molecule via click chemistry. | Varies (High) | Biotinylated probe, Azide-functionalized streptavidin, Biotin-alkyne converter. nih.gov |

Future Research Trajectories and Emerging Innovations

Expanding the Scope of Site-Specific Bioconjugation Chemistries for Biotin-dPEG(R)11-MAL Analogs

The maleimide (B117702) group of this compound facilitates a well-established and specific reaction with free sulfhydryl groups (thiols) at a pH range of 6.5-7.5, forming a stable thioether bond. acs.orgnih.gov This has been a cornerstone for the site-specific biotinylation of proteins and other biomolecules. However, the future of bioconjugation lies in a broader palette of bioorthogonal chemistries that offer alternative or complementary coupling strategies, enabling the creation of more complex and multi-functional constructs.

Future research is actively exploring the development of Biotin-dPEG®11 analogs equipped with different reactive handles to move beyond thiol-maleimide chemistry. This expansion is critical for scenarios where free thiols are absent, inaccessible, or must be reserved for other modifications. Emerging strategies include:

Click Chemistry: Analogs featuring terminal alkyne or azide (B81097) groups would allow for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These reactions are highly efficient, specific, and can be performed in complex biological media.

Aldehyde/Ketone Condensation: Novel chemistries, such as the reaction between 2-formylphenylboronic acid (2fPBA) and an α-amino-hydrazide, produce stable boron-nitrogen heterocycles with rapid reaction kinetics. nih.gov Developing a Biotin-dPEG®11 analog with one of these functionalities would enable rapid, site-specific labeling under mild conditions. nih.gov

Enzymatic Ligation: Biocatalytic methods, using enzymes like transglutaminase, offer another avenue for high-precision conjugation. nih.gov Designing dPEG® linkers that are substrates for such enzymes could provide unparalleled control over the site of attachment.

The ability to create a suite of Biotin-dPEG®11 analogs with mutually orthogonal reactive groups is a significant goal. This would allow for simultaneous, multi-component labeling of a single biomolecule without cross-reactivity, paving the way for constructing highly sophisticated bioconjugates with multiple functionalities. nih.gov

Development of Novel Biotin-dPEG® Architectures for Enhanced Performance and Versatility

The linear, discrete-length PEG11 spacer is a key feature of this compound, providing a defined length (50.5 Å), hydrophilicity, and biocompatibility. acs.org However, research into antibody-drug conjugates (ADCs) and other complex biotherapeutics has shown that the linker architecture itself is a critical parameter that can be tuned to optimize performance. vectorlabs.comresearchgate.net Future innovations will focus on moving beyond simple linear chains to more complex dPEG® architectures.

These novel architectures are designed to address specific challenges such as payload hydrophobicity, steric hindrance, and in vivo stability. researchgate.net Key developments include:

Branched Architectures: Branched dPEG® products can feature multiple "arms," allowing for the attachment of several molecules at a single conjugation site. This could be used to increase the local concentration of a payload or to create multifunctional constructs.

Pendant and Sidewinder™ Architectures: Studies have shown that the positioning of the PEG chain can significantly impact the stability and pharmacokinetics of a conjugate. researchgate.net Amide-coupled ADCs with pendant dPEG® chains have demonstrated slower clearance rates compared to those with conventional linear linkers. researchgate.net Architectures like Sidewinder™ and BodyArmor®, which feature an orthogonal PEG arm, offer a way to control the distance of a payload from the parent biomolecule while simultaneously optimizing hydrophilicity. vectorlabs.com This can shield a hydrophobic payload from the surrounding environment, reducing aggregation and improving solubility. vectorlabs.com

These advanced architectures provide a new level of flexibility in bioconjugate design, allowing researchers to fine-tune pharmacokinetic and pharmacodynamic properties with high precision. arxiv.org

| dPEG® Architecture | Key Features | Potential Advantages in Bioconjugation |

|---|---|---|

| Linear (Conventional) | Single, straight-chain PEG spacer of defined length. | Provides precise spacing, hydrophilicity, and reduces immunogenicity. acs.org |

| Branched | A central core with multiple dPEG® arms radiating outwards. vectorlabs.com | Allows for attachment of multiple payloads or functional groups at a single site, increasing valency. |

| Pendant | PEG chains are attached as side chains along a linker backbone. researchgate.net | Can improve conjugate stability and pharmacokinetics; demonstrated slower clearance rates in ADCs. researchgate.net |

| Sidewinder™ / BodyArmor® | Features an orthogonal dPEG® arm in addition to the main linker chain. vectorlabs.com | Shields hydrophobic payloads, improves solubility, and allows for control over the payload's distance from the antibody. vectorlabs.comvectorlabs.com |

Integration with Emerging Nanoscience and Biotechnology Paradigms

The robust and highly specific non-covalent interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is a cornerstone of many biotechnological applications. researchgate.netdntb.gov.ua this compound is ideally suited to bridge the gap between biomolecules and nanotechnology platforms, enabling the creation of advanced diagnostic and therapeutic systems.

Future research will see deeper integration of biotin-dPEG® linkers with various nanostructures:

Functionalized Nanoparticles: Biotin-PEG linkers are used to functionalize the surface of gold nanoparticles for use as universal probes in high-sensitivity diagnostic assays. patsnap.com The dPEG® spacer is crucial for extending the biotin moiety away from the nanoparticle surface, ensuring its accessibility for streptavidin binding and minimizing non-specific interactions. patsnap.com These probes can be used for the simultaneous detection of different classes of biomarkers, such as proteins and nucleic acids, from a single sample. patsnap.com

Targeted Liposomes and Micelles: In drug delivery, DSPE-PEG-Biotin is a key component for creating targeted nanocarriers. nih.govnih.gov This lipid-PEG conjugate spontaneously incorporates into the lipid bilayer of liposomes or micelles. nih.govnih.gov The PEG portion provides a "stealth" shield that prolongs circulation time, while the terminal biotin allows the nanocarrier to be decorated with streptavidin-conjugated targeting ligands (e.g., antibodies or peptides) for delivery to specific cells or tissues. researchgate.netnih.gov

Pretargeting Strategies: In cancer therapy and imaging, the avidin-biotin system is used in pretargeting approaches. An antibody-avidin conjugate is administered first and allowed to accumulate at the tumor site. Subsequently, a biotinylated therapeutic or imaging agent, attached via a dPEG® linker, is administered. This agent is rapidly captured by the localized avidin, maximizing tumor accumulation while minimizing systemic exposure. aip.org The hydrophilic dPEG® linker enhances the solubility and pharmacokinetics of the biotinylated agent.

| Nanoscience Application | Role of Biotin-dPEG® Linker | Emerging Innovation |

|---|---|---|

| Diagnostic Nanoprobes | Functionalizes gold or magnetic nanoparticles for high-affinity binding to streptavidin-based detection systems. patsnap.com | Development of multiplexed assays for simultaneous detection of proteins and nucleic acids from a single sample. patsnap.com |

| Targeted Drug Delivery | Used as DSPE-PEG-Biotin to create "stealth" liposomes or micelles that can be targeted via the biotin-avidin interaction. nih.govnih.gov | Creation of multi-layered nanocarriers with pH-sensitive linkers for controlled drug release in the tumor microenvironment. |

| Pretargeted Theranostics | Links a therapeutic or imaging agent to biotin for rapid capture by a pre-localized antibody-avidin conjugate at a tumor site. aip.org | Combining pretargeted therapy and diagnosis (theranostics) using dPEG®-linked agents for real-time monitoring of treatment efficacy. |

Advanced Computational Modeling for Bioconjugate Design and Predictive Analysis

The rational design of complex bioconjugates is increasingly moving beyond empirical, trial-and-error approaches. Advanced computational methods, including molecular dynamics (MD) simulations and machine learning (ML), are emerging as powerful tools to predict and optimize the behavior of bioconjugates before they are synthesized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into how a dPEG® linker influences a bioconjugate's properties. patsnap.comarxiv.org Researchers can model the conformational flexibility of the dPEG® chain, its hydration shell, and its interactions with both the attached biomolecule and payload. acs.orgarxiv.org These simulations help in understanding how linker length and architecture affect factors like payload accessibility, aggregation propensity, and steric shielding. arxiv.org By simulating the entire PEGylated protein or nanoparticle, scientists can predict how different attachment sites will impact the stability and function of the final construct, enabling the rational selection of optimal conjugation sites. researchgate.net

Machine Learning (ML) and Deep Learning: In the context of ADCs, deep learning frameworks are being developed to predict the activity of novel constructs. Models like ADCNet can learn from vast datasets of existing ADCs, analyzing the features of the antibody, antigen, payload, and linker to predict the anticancer activity of a new combination. dntb.gov.ua Other models, such as Linker-GPT, use generative AI to design entirely new linkers with optimized properties like synthetic accessibility and drug-likeness. By inputting desired parameters, such as hydrophilicity or cleavability, these AI tools can propose novel dPEG® architectures tailored for specific applications, dramatically accelerating the design-build-test cycle. nih.gov

These computational technologies will allow researchers to explore a vast design space in silico, identifying the most promising Biotin-dPEG® linker architectures and conjugation strategies for experimental validation. nih.gov This predictive power is expected to reduce development costs and timelines while increasing the success rate of novel bioconjugates.

Q & A

Q. What is the optimal pH range for thiol-maleimide conjugation using Biotin-dPEG(R)11-MAL, and how does pH affect reaction efficiency?

The maleimide group in this compound reacts specifically with thiols (e.g., cysteine residues) at pH 6.5–7.5 , forming stable thioether bonds. Deviations from this range can lead to hydrolysis of the maleimide or reduced reactivity. For example, at pH > 8.5, maleimide may hydrolyze into unreactive maleamic acid, while acidic conditions (pH < 6) slow the reaction kinetics. Researchers should buffer reactions using phosphate or HEPES in this range and validate pH with calibrated probes .

Q. How can researchers confirm successful conjugation of this compound to target molecules?

Post-conjugation, use HPLC or mass spectrometry to verify molecular weight shifts corresponding to the added PEG-biotin moiety. Alternatively, streptavidin-based assays (e.g., ELISA, dot blots) can confirm biotin accessibility. For proteins, SDS-PAGE with Coomassie staining or Western blotting (using streptavidin-HRP) provides visual confirmation. Always include a non-conjugated control to rule out nonspecific binding .

Q. What solvents are compatible with this compound for in vitro applications?

The compound is soluble in water and organic solvents like DMSO, DMF, and dichloromethane. For biological assays, prepare stock solutions in anhydrous DMSO (≤10% v/v final concentration) to avoid precipitation. Pre-test solubility in the final buffer system (e.g., PBS, Tris-HCl) to ensure compatibility, as high salt concentrations may reduce solubility .

Advanced Research Questions